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Compound of Interest

1-(4-Aminophenyl)-4-(4-
Compound Name:
hydroxyphenyl)piperazine

Cat. No.: B109296

An Essential Intermediate in Pharmaceutical Synthesis

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with CAS number 74853-08-0, is a key
chemical intermediate, most notably in the synthesis of the potent triazole antifungal agent,
Posaconazole. Its specific molecular architecture is crucial for the efficacy of the final active
pharmaceutical ingredient. This technical guide provides a comprehensive analysis of its
structural features, drawing upon available spectroscopic data, crystallographic information
from closely related structures, and an examination of its role in relevant biological pathways.
This document is intended for researchers, scientists, and professionals involved in drug
discovery and development.

Physicochemical Properties

Basic physicochemical properties of the title compound are summarized in the table below.
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Property Value Reference
Molecular Formula C16H19N30 [1]
Molecular Weight 269.34 g/mol [1]

White to light brown solid
Appearance [2]

powder
Melting Point 234-240 °C [2]

Keep in dark place, inert
Storage [1]
atmosphere, room temperature

Structural and Spectroscopic Analysis

A detailed structural elucidation of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is
critical for its quality control and to understand its reactivity in synthetic processes.

Crystallographic Data

While a single-crystal X-ray structure for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
is not publicly available, analysis of the closely related compound, 1-[4-(4-
Hydroxyphenyl)piperazin-1-yllethanone, provides valuable insights into the expected solid-state
conformation. In this analog, the piperazine ring adopts a chair conformation. It is anticipated
that the piperazine ring in the title compound will also favor a chair conformation to minimize
steric strain.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the title
compound.

IH NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment Reference

(3) ppm
Aromatic Protons

6.98-6.46 m 8H [3]
(CeHa)

4.56 S 2H NH2 [3]

3.75 s 1H OH [3]
Piperazine

3.17-2.98 m 8H [3]

Protons (CH-2)

Solvent: DMSO-
ds, Frequency:
400 MHz

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (6) ppm Assignment

~153 C-OH (hydroxyphenyl)

~150 C-NH2z (aminophenyl)

~130 C-N (aminophenyl)

~125 C-N (hydroxyphenyl)

~118 Aromatic CH (hydroxyphenyl)

~115 Aromatic CH (aminophenyl)

~50 Piperazine CH: (adjacent to hydroxyphenyl)
~48 Piperazine CH: (adjacent to aminophenyl)

Note: These are predicted values based on
structure-correlation charts and data from

similar piperazine-containing compounds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching

2950-2800 Medium ] )

(piperazine)

Aromatic C=C stretching and
1620-1580 Strong ]

N-H bending
1510 Strong Aromatic C=C stretching
1250 Strong C-O stretching (phenol)
1220 Strong Aromatic C-N stretching

Note: Predicted values are
based on typical vibrational
frequencies for the functional
groups present in the

molecule.

Mass Spectrometry (MS) Data (Predicted Fragmentation)

mlz Interpretation
269 [M]* (Molecular lon)
177 [M - CeHsOJ*

162 [M - CeHsNO]*

120 [H2N-CeHa-N-CH2]*
92 [CeHs-NH]*+

Note: Fragmentation pattern is predicted based

on the analysis of similar phenylpiperazine

structures, where cleavage of the bonds

connecting the piperazine ring to the aromatic

rings is a common pathway.
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Experimental Protocols

Detailed experimental protocols are crucial for the consistent synthesis and analysis of 1-(4-
Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Synthesis Protocol

A common synthetic route involves the reaction of a protected or precursor form of one of the
aromatic rings with piperazine, followed by functional group manipulation. One documented
method is the reduction of a nitro-group precursor.[4]

Example Protocol: Reduction of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine[4]

Suspension: Suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol
at room temperature under a nitrogen atmosphere.

o Catalyst Addition: Add a palladium on charcoal catalyst (5% Pd).
o Degassing: Degas the suspension multiple times.
o Heating: Heat the reaction mixture to 70-75 °C.

» Reducing Agent Addition: Slowly add a solution of sodium hypophosphite monohydrate in
water over several hours while maintaining the temperature.

o Work-up: After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to
~7.1 with sodium hydroxide to precipitate the product.

 Purification: The product is filtered, washed with water and methanol, and then dried under

vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable
deuterated solvent, such as DMSO-ds, in a 5 mm NMR tube.
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e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer. For
13C NMR, a proton-decoupled sequence is typically used.

FT-IR Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder
in an agate mortar.

o Press the mixture in a die under high pressure to form a transparent pellet.
e Acquisition: Record the spectrum in the range of 4000-400 cm~1.
Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or acetonitrile.

e Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization
source (e.g., Electrospray lonization - ESI) and analyze the resulting mass-to-charge ratios.
For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualizations
Molecular Structure

Caption: Molecular structure of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Synthetic Workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Starting Materials

Catalyst (e.g., Pd/C)

Reaction Purification Final Product

Reducing Agent (e.g., NaH2PO2) Reduction in Methoxyethanol Filtration ‘Washing Drying 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the title compound via reduction.

Biological Signaling Pathway Context

As an intermediate for Posaconazole, the biological relevance of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine is linked to the mechanism of action of this antifungal drug.
Posaconazole targets the fungal enzyme lanosterol 14a-demethylase, which is essential for the
synthesis of ergosterol, a vital component of the fungal cell membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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